![molecular formula C25H26FN5O2S B2736922 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1359174-18-7](/img/structure/B2736922.png)
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C25H26FN5O2S and its molecular weight is 479.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex heterocyclic compound that belongs to the class of pyrazolopyrimidines. This class has gained significant attention in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this particular compound, supported by data tables, case studies, and detailed research findings.
Pyrazolopyrimidines act primarily as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The specific compound is believed to interact with the ATP-binding site of CDK2, mimicking adenine and thereby blocking its activity .
Antitumor Activity
Recent studies have shown that compounds similar to This compound exhibit potent antitumor properties. For instance, a related pyrazolo[3,4-d]pyrimidine demonstrated IC50 values ranging from 45 to 97 nM against various cancer cell lines such as MCF-7 and HCT116 .
Antimicrobial Activity
The antimicrobial potential of pyrazolopyrimidine derivatives has been documented extensively. Compounds within this class have shown effectiveness against a range of pathogens, including bacteria and fungi. A study indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with low nanomolar IC50 values .
Case Studies
- Anticancer Screening : A study evaluated the anticancer activity of a library of pyrazolo[3,4-d]pyrimidine derivatives on multicellular spheroids. The results indicated that these compounds could effectively reduce tumor size and induce apoptosis in cancer cells through CDK inhibition .
- Antitrypanosomal Activity : Another study focused on optimizing lead compounds for treating Human African Trypanosomiasis (HAT). The optimized derivatives showed enhanced potency compared to earlier compounds with pIC50 values exceeding 8.0 against Trypanosoma brucei .
Data Tables
Compound | Target | IC50 (nM) | Mechanism |
---|---|---|---|
Compound 14 | CDK2 | 45–97 | Inhibition of cell cycle |
31c | T. brucei | <100 | Antitrypanosomal activity |
15a | M. tuberculosis | <100 | Antimicrobial action |
Pharmacokinetic Properties
The pharmacokinetic profile of pyrazolopyrimidine derivatives is critical for their therapeutic application. Studies have shown that modifications at specific positions can enhance metabolic stability and bioavailability. For instance, compound 31c demonstrated improved pharmacokinetics with a longer half-life and higher AUC compared to its predecessors .
Aplicaciones Científicas De Investigación
This compound has been studied for its diverse biological activities, particularly in the context of:
- Anticancer Activity
- Anti-inflammatory Effects
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that play crucial roles in cancer cell proliferation.
Case Study Findings
A study evaluated the compound's efficacy against several cancer cell lines, yielding the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.3 |
HeLa (Cervical Cancer) | 12.5 |
A549 (Lung Cancer) | 18.7 |
These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
Inhibition Studies
Inhibition studies have shown that derivatives similar to this compound can suppress COX enzyme activity effectively, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. For instance, some derivatives reported IC50 values as low as 0.04 μmol, indicating potent anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological efficacy:
- Sulfanyl Group : Crucial for interaction with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : Facilitate better membrane permeability and binding affinity.
Propiedades
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-4-31-23-22(17(3)29-31)28-25(30(24(23)33)14-19-9-11-20(26)12-10-19)34-15-21(32)27-13-18-7-5-16(2)6-8-18/h5-12H,4,13-15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPSAIGVYANUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.